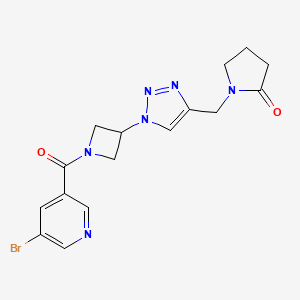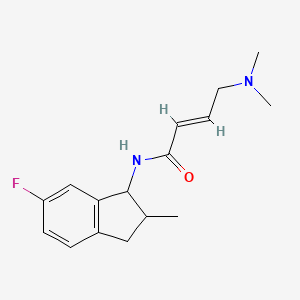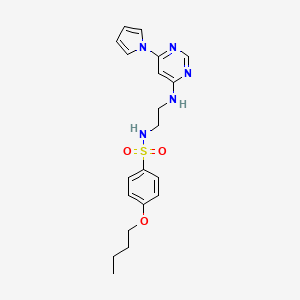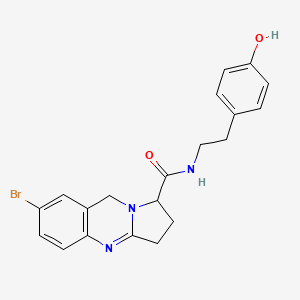
(Rac)-NMDAR antagonist 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Rac)-NMDAR antagonist 1 is a type of drug that has been widely researched for its potential use in the treatment of neurological disorders. This drug is a selective antagonist of N-methyl-D-aspartate receptor (NMDAR), which plays a crucial role in synaptic plasticity and memory formation.
作用机制
(Rac)-(Rac)-NMDAR antagonist 1 antagonist 1 acts as a selective antagonist of (Rac)-NMDAR antagonist 1, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and memory formation. By blocking the activity of (Rac)-NMDAR antagonist 1, (Rac)-(Rac)-NMDAR antagonist 1 antagonist 1 can prevent the overactivation of glutamate receptors and reduce excitotoxicity, which is a common cause of neuronal death in neurological disorders.
Biochemical and Physiological Effects:
(Rac)-(Rac)-NMDAR antagonist 1 antagonist 1 has been shown to have several biochemical and physiological effects. This drug can reduce the production of reactive oxygen species and prevent oxidative stress, which is a common cause of neuronal damage in neurological disorders. Additionally, (Rac)-(Rac)-NMDAR antagonist 1 antagonist 1 can improve mitochondrial function and reduce inflammation in the brain.
实验室实验的优点和局限性
(Rac)-(Rac)-NMDAR antagonist 1 antagonist 1 has several advantages for lab experiments. This drug is highly selective for (Rac)-NMDAR antagonist 1 and has a well-defined mechanism of action, which makes it an ideal tool for studying the role of (Rac)-NMDAR antagonist 1 in neurological disorders. Additionally, (Rac)-(Rac)-NMDAR antagonist 1 antagonist 1 has been shown to have good bioavailability and can easily cross the blood-brain barrier.
However, there are also some limitations to using (Rac)-(Rac)-NMDAR antagonist 1 antagonist 1 in lab experiments. This drug can have off-target effects on other glutamate receptors, which can complicate the interpretation of experimental results. Additionally, (Rac)-(Rac)-NMDAR antagonist 1 antagonist 1 can have dose-dependent effects, which can make it difficult to determine the optimal dose for a given experiment.
未来方向
There are several future directions for the research on (Rac)-(Rac)-NMDAR antagonist 1 antagonist 1. One potential direction is to investigate the use of this drug in combination with other neuroprotective agents for the treatment of neurological disorders. Additionally, further research is needed to determine the optimal dose and administration route for (Rac)-(Rac)-NMDAR antagonist 1 antagonist 1 in humans. Finally, the development of more selective (Rac)-NMDAR antagonist 1 antagonists could help to overcome the limitations of (Rac)-(Rac)-NMDAR antagonist 1 antagonist 1 and improve its therapeutic potential.
合成方法
The synthesis of (Rac)-(Rac)-NMDAR antagonist 1 antagonist 1 involves a series of chemical reactions. The initial step involves the condensation of 2-amino-5-chlorobenzophenone with ethyl acetoacetate to form an intermediate product. This intermediate is then subjected to a series of reactions, including cyclization, reduction, and acylation, to produce the final product.
科学研究应用
(Rac)-(Rac)-NMDAR antagonist 1 antagonist 1 has been extensively studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This drug has been shown to have neuroprotective effects and can prevent the death of neurons caused by excitotoxicity. Additionally, (Rac)-(Rac)-NMDAR antagonist 1 antagonist 1 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
属性
IUPAC Name |
7-bromo-N-[2-(4-hydroxyphenyl)ethyl]-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O2/c21-15-3-6-17-14(11-15)12-24-18(7-8-19(24)23-17)20(26)22-10-9-13-1-4-16(25)5-2-13/h1-6,11,18,25H,7-10,12H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHFPVRYYJGAJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=C(CN2C1C(=O)NCCC4=CC=C(C=C4)O)C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Rac)-NMDAR antagonist 1 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(8-quinolylsulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2680581.png)

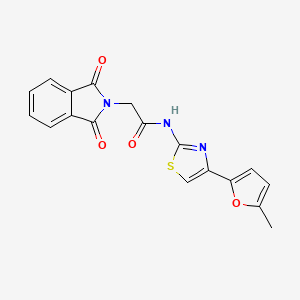

![6-(3-Methoxyphenyl)-4-methyl-2-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2680589.png)
![N,N-dimethyl-5-[(prop-2-enamido)methyl]oxolane-2-carboxamide](/img/structure/B2680591.png)

![3-(4-fluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2680593.png)


![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid](/img/structure/B2680597.png)
